molecular formula C3H5N5O2 B1268163 4-Amino-1,2,5-oxadiazole-3-carbohydrazide CAS No. 246048-72-6

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B1268163
CAS RN: 246048-72-6
M. Wt: 143.1 g/mol
InChI Key: ASQCREDXLDLPDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-Amino-1,2,5-oxadiazole derivatives, including 3-carbohydrazide, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by oxidative bond formation, a method compatible with various aldehydes to access a range of diazole derivatives efficiently (Niu et al., 2015). Direct annulation of hydrazides with methyl ketones has been established as a new strategy, leveraging C-C bond cleavage for oxadiazole synthesis (Gao et al., 2015).

Molecular Structure Analysis Studies on the molecular structure of oxadiazole derivatives, including 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, often involve the analysis of their synthesis pathways and structural elucidation via NMR and mass spectral data, supporting the theoretical models of cyclization and bond formation processes in their synthesis (Sikorski et al., 1987).

Chemical Reactions and Properties The chemical properties of 4-Amino-1,2,5-oxadiazole derivatives are highlighted by their synthesis routes, which involve oxidative cyclization and C-C bond cleavage, indicating a reactivity suitable for forming stable oxadiazole rings. The reactivity of thiosemicarbazides in synthesizing 2-amino-1,3,4-oxadiazoles showcases the versatility and efficiency of these compounds in chemical reactions (Dolman et al., 2006).

Physical Properties Analysis Oxadiazole derivatives, including this compound, are characterized by their solid-phase synthesis ability, which allows for the construction of diverse compound libraries. These libraries demonstrate properties that align with Lipinski's Rule, indicating reasonable oral bioavailability (Yang et al., 2015).

Chemical Properties Analysis The chemical properties of this compound derivatives are significantly influenced by their synthesis methods. For instance, the one-pot synthesis from dithiocarbamate salts, employing molecular iodine, suggests a mild, environmentally sustainable method yielding products with broad functional group compatibility. This method indicates a simplistic yet reliable approach, highlighting the compound's versatility in chemical properties and reactions (Guin et al., 2012).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound has been used in synthesizing a range of biologically active derivatives. Notably, it has been instrumental in creating thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles (Milczarska et al., 2012).

  • Antioxidant and Antitumor Activities : Specific derivatives of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide have shown potent antioxidant and antitumor activities, highlighting its potential in medical research (El Sadek et al., 2014).

Mechanism of Action

Target of Action

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a compound that has been found to target various enzymes . These enzymes include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and thus inhibit cell proliferation . Similarly, by inhibiting HDAC, it can alter gene expression and induce cell cycle arrest .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For example, by inhibiting thymidylate synthase, it disrupts the pathway of DNA synthesis . By inhibiting HDAC, it affects the pathway of gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight of 14311 g/mol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include disruption of DNA synthesis, alteration of gene expression, induction of cell cycle arrest, and initiation of apoptosis . These effects can lead to the inhibition of cell proliferation, which is a desirable outcome in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCREDXLDLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337480
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246048-72-6
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Amino-1,2,5-oxadiazole-3-carbohydrazide a compound of interest in materials science?

A1: this compound has garnered attention in materials science, particularly in the development of energetic materials. This interest stems from the compound's ability to act as a multidentate ligand. [] Multidentate ligands can bind to metal ions through multiple atoms, forming stable complexes. This property is particularly relevant in the creation of new energetic materials, where the stability and sensitivity of metal-containing compounds are crucial factors.

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